1-Oxa-8-azaspiro[4.5]decan-4-one
Description
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C8H13NO2/c10-7-1-6-11-8(7)2-4-9-5-3-8/h9H,1-6H2 |
InChI Key |
MLCZCZXLLJUIAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1=O)CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization via 4-Ethynyl-4-hydroxypiperidine Derivatives (Patent US5118687A)
One established method involves the cyclization of 4-ethynyl-4-hydroxypiperidine derivatives under acidic or basic conditions to form the spirocyclic lactam ring system. The key steps are:
Step a: Reaction of a 2-oxo-3,8-diazaspirodecane intermediate with phenylalkane derivatives bearing suitable leaving groups (halogen, mesyloxy, tosyloxy) in an inert organic solvent with a base to neutralize liberated acid. This forms intermediate compounds that can be further cyclized.
Step b: Cyclization in acidic medium using dry hydrogen halides (e.g., HCl, HBr) or in basic medium with alkali metal acetates, carbonates, or tertiary amines to form the 1-oxa-2-oxo-8-azaspirodecane core.
Solvents used include ethers (tetrahydrofuran, dioxane), alcohols (methanol, ethanol), hydrocarbons (toluene, benzene), and polar aprotic solvents (dimethylformamide).
The reaction temperature ranges from room temperature to reflux conditions, often under inert atmosphere (nitrogen or argon).
The product can be isolated as acid addition salts or liberated as free bases.
This method allows for substitution at various positions on the spiro ring and has been optimized for different substituents to modulate biological activity.
Incorporation of Tetrahydrofuran Ring Moiety (Synthesis by Nagata et al., 1995)
Synthesis of 2,8-dimethyl-1-oxa-8-azaspirodecan-3-one involved incorporating a tetrahydrofuran ring moiety into the 8-azaspirodecane skeleton.
The synthetic strategy included functional group transformations to introduce methyl substituents and the spirocyclic lactam ring.
Optical resolution of chiral intermediates was performed, with stereochemistry confirmed by X-ray crystallography.
The compounds were evaluated as muscarinic M1 receptor agonists, indicating biological relevance of the synthetic derivatives.
Design and Synthesis of Derivatives (Recent Research)
New derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized by modifying substituents on the spiro ring to enhance selectivity for sigma receptors and other targets.
Synthetic routes typically start from known spirocyclic intermediates and involve functional group interconversions, ring expansions, or substitutions.
These studies highlight the versatility of the 1-oxa-8-azaspiro[4.5]decane scaffold for medicinal chemistry applications.
Comparative Summary of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations | Scale & Purity |
|---|---|---|---|---|
| Cyclization of 4-ethynyl-4-hydroxypiperidine | Reaction with phenylalkane derivatives, acid/base cyclization | Versatile substitution, well-established | Requires careful control of reaction conditions | Suitable for diverse derivatives |
| Azide-mediated SN2 + Staudinger reduction | Bromination, azide substitution, in situ reduction | Continuous flow, safer azide handling | Triphenylphosphine oxide contamination | Multi-gram scale, racemic product, chiral resolution possible |
| Incorporation of tetrahydrofuran moiety | Functional group transformations, optical resolution | Produces biologically active chiral compounds | Complex synthesis, lower overall yields | Lab scale, stereochemically defined products |
| Derivative synthesis for receptor selectivity | Functionalization of spiro scaffold | Enables SAR studies, target selectivity | Requires intermediate availability | Research scale |
Key Research Findings and Notes
The azide-mediated route with flow chemistry offers a practical and scalable method to produce racemic 1-oxa-8-azaspiro[4.5]decan-3-amine with good yields and safety improvements over batch processes.
Acid/base-mediated cyclization methods provide flexibility in modifying substituents and obtaining acid addition salts, which are useful for pharmaceutical formulations.
Chiral resolution remains a challenge but can be addressed by salt formation with chiral acids or chromatographic techniques, achieving high enantiomeric excess necessary for clinical candidates.
The spirocyclic lactam core is amenable to various substitutions, enabling tuning of biological activity, as demonstrated in muscarinic receptor agonist studies.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-azaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
The compound 1-oxa-8-azaspiro[4.5]decan-4-one and its derivatives have various applications, mainly in the pharmaceutical field, including treatment for eating disorders and central nervous system disorders .
Pharmaceutical Applications
Treatment of Disorders:
- Eating Disorders: 1-oxa-3-azaspiro[4,5]decan--2-one derivatives can be used for the treatment of eating disorders .
- Central Nervous System Disorders: These compounds can be used to treat central nervous system disorders such as bulimia, binge eating, depression, anxiety, seizure, epilepsy, dementia, pain, alcoholism, and drug withdrawal .
- Other Disorders: They can also be used to treat cardiovascular disorders, metabolic diseases, sexual and reproductive dysfunction, gastro-intestinal motility disorder, and respiratory disorder .
M1 Muscarinic Agonists:
- 1-oxa-8-azaspiro[4.5]decanes have been assessed as M1 muscarinic agonists for the symptomatic treatment of dementia of Alzheimer's type .
- Specific compounds such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane have shown partial agonistic activity for M1 muscarinic receptors .
FAAH Activity:
- 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds can be used for diseases or conditions associated with fatty acid amide hydrolase (FAAH) activity, acute pain, chronic pain, and neuropathic pain .
σ1 Receptor Ligands:
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antitumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Core Structural Differences Among Spirocyclic Analogues
Pharmacological and Physicochemical Properties
Receptor Selectivity and Potency
- 1-Oxa-8-azaspiro Derivatives : Exhibit micromolar affinity for M1 receptors (e.g., YM796: IC₅₀ = 3.2 µM in cortical membranes) . Modifications like 2,8-dimethyl substitution enhance selectivity over cerebellar M2 receptors.
- 1-Thia-4-azaspiro Derivatives : Demonstrated anticancer activity against leukemia cell lines (IC₅₀ = 8–12 µM) via thioglycoside-mediated apoptosis .
- Triaza Analogues : High ORL1 receptor affinity (Ki = 0.8 nM for compound 2e) with >1000-fold selectivity over μ-opioid receptors .
Physicochemical Comparisons
- Solubility : Sulfur-containing 1-Thia derivatives exhibit lower aqueous solubility due to hydrophobic thioglycolic moieties, whereas 1-Oxa analogues show moderate solubility in polar solvents .
- Melting Points : 1-Oxa derivatives (e.g., hydrochloride salt: m.p. 165–167°C ) generally have higher thermal stability than triaza compounds (m.p. 125–143°C ).
Biological Activity
1-Oxa-8-azaspiro[4.5]decan-4-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuropharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
1-Oxa-8-azaspiro[4.5]decan-4-one has a molecular formula of C₉H₁₃N₁O, with a molecular weight of approximately 157.21 g/mol. Its unique bicyclic structure allows for various conformational possibilities, influencing its reactivity and interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of 1-Oxa-8-azaspiro[4.5]decan-4-one exhibit promising antitumor activity . For instance, a study reported that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the inhibition of specific enzymes or signaling pathways critical for cell proliferation and survival .
Table 1: Antitumor Activity of Selected Derivatives
| Compound Name | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.18 |
| Compound B | HeLa | 0.19 |
| Compound C | A549 | 0.09 |
| Compound D | MDA-MB-231 | 0.08 |
σ1 Receptor Ligands
Another significant area of research involves the interaction of 1-Oxa-8-azaspiro[4.5]decan-4-one derivatives with sigma receptors. A series of compounds were synthesized and evaluated for their affinity towards σ1 receptors, showing nanomolar affinity (K_i values ranging from 0.47 to 12.1 nM) and moderate selectivity over σ2 receptors . This suggests potential applications in neuropharmacology, particularly for conditions like Alzheimer's disease.
Table 2: Affinity of σ1 Receptor Ligands
| Compound Name | K_i (σ₁) (nM) | K_i (σ₂) (nM) |
|---|---|---|
| Ligand 1 | 0.47 | 10 |
| Ligand 2 | 12.1 | 44 |
Case Study: Radioligand Development
A study focused on the development of a radioligand based on a derivative of 1-Oxa-8-azaspiro[4.5]decan-4-one for brain imaging applications demonstrated high initial brain uptake in biodistribution studies in mice. This highlights the potential for these compounds in diagnostic imaging and further therapeutic applications targeting neurological disorders .
Case Study: Antibacterial Properties
In addition to antitumor and neuropharmacological activities, some derivatives have shown antibacterial properties against both Gram-positive and Gram-negative bacteria. The compounds were evaluated for their inhibitory effects on bacterial topoisomerases, revealing low nanomolar IC₅₀ values against DNA gyrase, indicating strong antibacterial activity .
Table 3: Antibacterial Activity Overview
| Compound Name | Target Bacteria | IC₅₀ (nM) |
|---|---|---|
| Compound E | E. coli | <32 |
| Compound F | S. aureus | <100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
